molecular formula C21H19FN6O3 B2632525 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 377051-11-1

7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Katalognummer: B2632525
CAS-Nummer: 377051-11-1
Molekulargewicht: 422.42
InChI-Schlüssel: OUOHZOLDXIOCFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a synthetic purine-2,6-dione derivative with a structurally complex scaffold. Its core structure resembles xanthine derivatives (e.g., theophylline), but it features unique substitutions at positions 7 and 8 of the purine ring:

  • This compound’s design likely aims to balance lipophilicity (via the fluorophenyl group) and solubility (via the hydroxyl and hydrazine groups), making it a candidate for pharmacological studies targeting neurodegenerative or inflammatory diseases.

Eigenschaften

CAS-Nummer

377051-11-1

Molekularformel

C21H19FN6O3

Molekulargewicht

422.42

IUPAC-Name

7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25)

InChI-Schlüssel

OUOHZOLDXIOCFG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H17FN6O3
  • Molecular Weight : 408.39 g/mol
  • CAS Number : 902307-81-7

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the fluorophenyl and hydrazinyl groups. These functional groups enhance its interaction with biological targets.

The proposed mechanism of action involves the compound acting as an inhibitor of specific enzymes or receptors. The hydrazinyl moiety is known to participate in various biological processes, including:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological effects of similar purine derivatives, providing insights into the potential activity of this specific compound:

  • Anticancer Activity :
    • A study on related purine derivatives showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Antioxidant Properties :
    • Research indicates that compounds with hydrazinyl groups demonstrate considerable antioxidant activity, which can mitigate cellular damage caused by oxidative stress. This property is crucial in preventing diseases associated with oxidative damage .
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition have shown that certain purine derivatives can effectively inhibit key enzymes involved in nucleotide metabolism, which could be beneficial in treating diseases like gout or other metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antioxidant ActivityScavenges free radicals
Enzyme InhibitionInhibits nucleotide metabolism enzymes

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous purine-2,6-dione derivatives documented in recent literature:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents (Position 7 and 8) Structural Features and Implications
Target Compound C21H20FN5O3 417.42 7: 4-Fluorophenylmethyl; 8: 3-hydroxyphenyl-hydrazinyl Enhanced hydrogen bonding (hydrazine + hydroxyl); fluorophenyl improves metabolic stability .
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-... C25H27N5O6 493.52 7: Methoxyphenoxy-propyl; 8: Hydroxyphenyl-hydrazinyl Methoxy group increases lipophilicity; hydroxyl groups may enhance solubility and target affinity.
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)-piperazinyl]-1,3-dimethylpurine-2,6-dione C20H25FN6O3 416.45 7: 4-Fluorobenzyl; 8: Hydroxyethyl-piperazinyl Piperazine improves solubility; hydroxyethyl may modulate blood-brain barrier penetration.
8-{[4-(4-Fluorophenyl)piperazinyl]methyl}-7-(3-phenylpropyl)-3-methylpurine-2,6-dione C26H29FN6O2 476.56 7: 3-Phenylpropyl; 8: Fluorophenyl-piperazinyl Bulky phenylpropyl group reduces solubility; piperazine enhances receptor binding .
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione C20H25ClN6O4 448.90 7: Chlorophenoxy-propyl; 8: Methoxypropyl-amino Chlorine increases electronegativity; methoxypropyl may reduce metabolic degradation .

Key Structural and Functional Differences

The 4-fluorophenylmethyl group (target) offers greater metabolic stability than the 3-phenylpropyl group in , which is bulkier and more prone to oxidative metabolism .

Molecular Weight and Bioavailability :

  • The target compound (417.42 g/mol) has a lower molecular weight than analogs like (476.56 g/mol), suggesting better oral bioavailability and membrane permeability .

Receptor Binding: Piperazinyl substituents (e.g., ) are associated with enhanced binding to adenosine A2A receptors due to their basicity, whereas hydrazinyl groups (target, ) may favor kinase inhibition via chelation or hydrogen bonding .

Research Findings and Implications

  • Hydrazinylidene Moieties : Compounds with hydrazine-based substituents (target, ) demonstrate moderate inhibitory activity against cyclin-dependent kinases (CDKs) in vitro, with IC50 values ranging from 0.5–5 μM .
  • Fluorophenyl vs. Chlorophenoxy: Fluorophenyl-substituted derivatives (target, ) exhibit longer plasma half-lives (t1/2 = 6–8 hours in rodents) compared to chlorophenoxy analogs (t1/2 = 3–4 hours) .
  • Piperazine vs. Hydrazine : Piperazinyl derivatives () show higher aqueous solubility (>10 mg/mL) than hydrazine-containing analogs (<5 mg/mL), but lower blood-brain barrier penetration .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer:
Synthesis involves multi-step reactions, with critical optimization of:

  • Temperature : 60–80°C for hydrazone formation and purine ring closure (lower temperatures reduce side reactions) .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use anhydrous conditions with catalytic acetic acid for hydrazine coupling .
  • Purification : Sequential column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), hydrazinyl (δ 8.1–8.3 ppm), and methyl groups (δ 3.1–3.3 ppm) .
    • 19F NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) and fragment patterns .
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and hydrazone (C=N, 1580–1620 cm⁻¹) stretches .

Advanced: How can computational docking predict binding interactions with biological targets?

Methodological Answer:

  • Glide Docking (Schrödinger Suite) :
    • Grid Generation : Define binding pockets using X-ray structures (e.g., kinase or GPCR targets) .
    • Flexible Ligand Sampling : Perform torsional optimization with OPLS-AA force field to account for hydrazinyl and fluorophenyl flexibility .
    • XP Scoring : Evaluate hydrophobic enclosure, hydrogen bonding, and desolvation penalties .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using SPR (binding kinetics) and cell-based assays (e.g., luciferase reporters for pathway modulation) .
  • Assay Conditions : Adjust pH (6.5–7.5), ionic strength, and cofactors (e.g., Mg²+ for kinase targets) to mimic physiological environments .
  • Meta-Analysis : Apply statistical tools (e.g., PCA or hierarchical clustering) to identify outlier datasets .

Advanced: How to design a SAR study focusing on the hydrazinyl and fluorophenyl moieties?

Methodological Answer:

  • Analog Synthesis :
    • Hydrazinyl Modifications : Replace 3-hydroxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
    • Fluorophenyl Variations : Test para/meta substitution or fluorination levels .
  • Bioactivity Profiling :
    • Screen analogs against target panels (e.g., kinase inhibitors) using IC50/EC50 assays .
    • Corrogate data with molecular descriptors (e.g., LogP, polar surface area) via QSAR models .

Basic: What strategies ensure compound stability during in vitro assays?

Methodological Answer:

  • Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of the hydrazone bond .
  • Buffer Compatibility : Use PBS (pH 7.4) with 0.01% BSA to reduce nonspecific binding .
  • Stability Monitoring : Conduct time-resolved HPLC-UV (λ = 254 nm) to track degradation under assay conditions .

Advanced: How do molecular dynamics (MD) simulations enhance understanding of binding kinetics?

Methodological Answer:

  • Simulation Protocol :
    • Run 100–200 ns MD trajectories (AMBER/CHARMM) with explicit solvent models .
    • Analyze ligand-protein hydrogen bond persistence and binding pocket hydration .
  • Free Energy Calculations :
    • Use MM-GBSA to estimate ΔGbinding and identify critical residues (e.g., hydrophobic enclosures around fluorophenyl) .
    • Compare with experimental ΔG from ITC .

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